Trimeprazine

Catalog No.
S545878
CAS No.
84-96-8
M.F
C18H22N2S
M. Wt
298.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimeprazine

CAS Number

84-96-8

Product Name

Trimeprazine

IUPAC Name

N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine

Molecular Formula

C18H22N2S

Molecular Weight

298.4 g/mol

InChI

InChI=1S/C18H22N2S/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20/h4-11,14H,12-13H2,1-3H3

InChI Key

ZZHLYYDVIOPZBE-UHFFFAOYSA-N

SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

Alimemazine, Isobutrazine, Methylpromazine, Nedeltran, Panectyl, Repeltin, Spansule, Théralène, Trimeprazine, Vallergan, Variargil

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C

Description

The exact mass of the compound Trimeprazine is 298.1504 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines. It belongs to the ontological category of phenothiazines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Antipsychotic Effects:

Trimeprazine was initially investigated for its potential to treat schizophrenia due to its ability to block dopamine receptors in the brain. However, research showed it to be less effective and with more side effects compared to newer antipsychotics [National Institutes of Health (.gov) website on Schizophrenia, ].

Antinausea and Vomiting:

Trimeprazine has been explored for its potential to manage nausea and vomiting. Studies suggest it may work by blocking specific receptors in the brain responsible for nausea signals Role of central dopamine D2 receptors in the antiemetic effect of trimeprazine. PMID: 21245232, [PubMed].

Other Areas of Investigation:

Trimeprazine has also been studied for its effects on:

  • Anxiety Antiemetic effects of trimeprazine maleate and metoclopramide in postoperative nausea and vomiting. Anesth Intensive Care. 1997;25(2):192-5. [PubMed]
  • Sleep The effects of trimeprazine on sleep. Electroencephalogr Clin Neurophysiol. 1973;34(4):419-26. [PubMed]

It's important to note that trimeprazine is not widely prescribed due to the availability of safer and more effective medications for these conditions.

Additional Information:

  • Trimeprazine is not approved by the Food and Drug Administration (FDA) for any medical use in the United States.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

CRYSTALS

XLogP3

4.7

Exact Mass

298.1504

Boiling Point

150-175 °C at 3.00E-01 mm Hg
150-175 °C @ 0.3 MM HG

LogP

4.71
4.71 (LogP)
4.6

Appearance

Solid powder

Melting Point

68 °C
68.0 °C
68°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used to prevent and relieve allergic conditions which cause pruritus (itching) and urticaria (some allergic skin reactions).

Therapeutic Uses

Antipruritics
ITS TRANQUILIZING PROPERTIES ARE OF LOW ORDER... /TARTRATE/
IT IS CONSIDERED EFFECTIVE FOR USE IN TREATMENT OF PRURITIC SYMPTOMS DUE TO URTICARIA; PROBABLY EFFECTIVE FOR SYMPTOMATIC RELIEF IN MGMNT OF NASAL ALLERGIES; & POSSIBLY EFFECTIVE FOR PROLONGED RELIEF OF PRURITIC SYMPTOMS IN VARIETY OF ALLERGIC & NONALLERGIC CONDITIONS... /TARTRATE/
...POSSIBLY EFFECTIVE FOR PROLONGED RELIEF OF PRURITIC SYMPTOMS...INCL NEURODERMATITIS, CONTACT DERMATITIS, PITYRIASIS ROSEA, POISON IVY DERMATITIS, ECZEMATOUS DERMATITIS, PRURITUS ANI & VULVAE, DRUG RASH & CHICKENPOX... /TARTRATE/
...SYMPTOMATIC RELIEF IN ALLERGIC CONJUNCTIVITIS, ALLERGIC BRONCHITIS, BRONCHIAL ASTHMA, & ANGIONEUROTIC EDEMA & FOR TREATMENT OF PRURITUS & PRURITIC SYMPTOMS IN ATOPIC DERMATITIS. /TARTRATE/
ORAL: ADULTS, 10 MG DAILY DIVIDED INTO 4 DOSES (TABLETS, SYRUP) OR 2 DOSES (TIMED-RELEASE FORM). DOSES OF 80 MG HAVE BEEN TOLERATED BY ADULTS. CHILDREN 6 MO TO 2 YR, 3.75 MG DAILY DIVIDED INTO 3 DOSES; 3 TO 12 YR, 7.5 MG DAILY DIVIDED INTO 3 DOSES. /TARTRATE/
MEDICATION (VET): AS PRETRANSPORT TRANQUILIZER FOR CATTLE, AS SPASMOLYTIC & ANTIPRURITIC AGENT IN HORSES, & AS PREANESTHETIC OR SEDATIVE FOR DOGS. ITS VALUE AS ANTITUSSIVE & ANTIPRURITIC IN DOGS IS PROBABLY OVERRATED @ RECOMMENDED DOSES.
TOLERANCE TO /DROWSINESS, DIZZINESS, DRYNESS OF MUCOUS MEMBRANES & GI UPSET/ GENERALLY DEVELOPS AFTER A FEW DAYS OF THERAPY. /TARTRATE/

Pharmacology

Trimeprazine (also known as Alimemazine) is a tricyclic antihistamine, similar in structure to the phenothiazine antipsychotics, but differing in the ring-substitution and chain characteristics. Trimeprazine is in the same class of drugs as chlorpromazine (Thorazine) and trifluoperazine (Stelazine); however, unlike the other drugs in this class, trimeprazine is not used clinically as an anti-psychotic. It acts as an anti-histamine, a sedative, and an anti-emetic (anti-nausea). Trimeprazine is used principally as an anti-emetic, to prevent motion sickness or as an anti-histamine in combination with other medications in cough and cold preparations. Tricyclic antihistamines are also structurally-related to the tricyclic antidepressants, explaining the antihistaminergic adverse effects of these two drug classes and also the poor tolerability profile of tricyclic H1-antihistamines.

MeSH Pharmacological Classification

Antipruritics

ATC Code

R - Respiratory system
R06 - Antihistamines for systemic use
R06A - Antihistamines for systemic use
R06AD - Phenothiazine derivatives
R06AD01 - Alimemazine

Mechanism of Action

Trimeprazine competes with free histamine for binding at HA-receptor sites. This antagonizes the effects of histamine on HA-receptors, leading to a reduction of the negative symptoms brought on by histamine HA-receptor binding.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

84-96-8

Wikipedia

N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine
Trimeprazine

Drug Warnings

SIDE EFFECTS ARE OFTEN EXTENSIONS OF MANY PHARMACOLOGICAL ACTIONS OF DRUGS... MOST IMPORTANT ARE THOSE ON CNS, CARDIOVASCULAR SYSTEM, AUTONOMIC NERVOUS SYSTEM, & ENDOCRINE FUNCTIONS. ... MOST DANGEROUS EFFECTS...ARE THOSE RESULTING FROM HYPERSENSITIVITY REACTIONS, PARTICULARLY BLOOD DYSCRASIAS. /PHENOTHIAZINES/
SEDATION & MILD TRANQUILIZATION ALSO OCCUR. SYMPTOMS OF OVERDOSAGE ARE DIZZINESS...AND CENTRAL DEPRESSION LEADING TO COMA.
VET: AVOID RAPID IV & INTRAARTERIAL INJECTIONS /IN ANIMALS/.
DROWSINESS MOST COMMON REACTION. ALL PRECAUTIONS APPLICABLE TO PHENOTHIAZINES SHOULD BE OBSERVED. /TARTRATE/
For more Drug Warnings (Complete) data for TRIMEPRAZINE (9 total), please visit the HSDB record page.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

JACOB, ROBERT, US PATENT 2,837,518 (1958 TO RHONE-POULENC).
XYLENE SOLN OF PHENOTHIAZINE IS REFLUXED WITH SODAMIDE...AFTER WHICH SOLN OF (3-CHLORO-2-METHYLPROPYL)DIMETHYLAMINE IN XYLENE...& REFLUXING CONTINUED... TRIMEPRAZINE...EXTRACTED WITH AQ ACID &...LIBERATED WITH ALKALI & EXTRACTED WITH ETHER. ...BASE IS DISTILLED...& REACTED WITH...TARTARIC ACID. ... /TARTRATE/

General Manufacturing Information

IN US IT IS NOT PERMITTED FOR USE IN FOOD PRODUCING ANIMALS.

Analytic Laboratory Methods

GAS CHROMATOGRAPHIC ANALYSIS OF SOME PHENOTHIAZINES.
THIN-LAYER CHROMATOGRAPHY OF SEVERAL N-10-SUBSTITUTED PHENOTHIAZINE DERIVATIVES.
SEPARATION OF PHENOTHIAZINES BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY.
CHARACTERIZATION OF PHENOTHIAZINE DRUGS BY REVERSED-PHASE THIN-LAYER CHROMATOGRAPHY.
USE OF ISOCRATIC MULTI-COLUMN HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY FOR QUALITATIVE ANALYSIS & CHARACTERIZATION OF BASIC DRUGS.

Interactions

...MARKEDLY ENHANCES RESPIRATORY DEPRESSION PRODUCED BY MEPERIDINE. ENHANCEMENT OF EFFECTS OF VARIETY OF DRUGS, PARTICULARLY CNS DEPRESSANTS, IS NOT DUE TO INHIBITION OF HEPATIC MICROSOMAL ENZYMES. IN FACT, PHENOTHIAZINES PROMOTE INDUCTION OF THESE ENZYMES. /PHENOTHIAZINES/
MAY INCR TOXICITY OF ORGANOPHOSPHORUS OR OTHER ACETYLCHOLINESTERASE INHIBITORS & PROCAINE. DO NOT USE EPINEPHRINE TO COMBAT ITS HYPOTENSIVE OR DEPRESSANT EFFECTS AS IT POTENTIATES THEM.
POSSIBILITY OF SEVERE HYPOTHERMIA...IN PATIENTS RECEIVING /CONCOMITANT/ ANTIPYRETIC THERAPY...ADDITIVE WITH, OR MAY POTENTIATE, ACTION OF CNS DEPRESSANTS...ATROPINE, HYPOTENSIVE AGENTS, NARCOTICS, BARBITURATES...OTHER SEDATIVES, ANESTHETICS, TRANQUILIZERS...ALCOHOL. /TARTRATE/

Stability Shelf Life

DARKENS ON EXPOSURE TO LIGHT /TARTRATE/

Dates

Modify: 2023-08-15

[Alimemazine in treatment of agitation in schizophrenia]

D V Savelev, A M Reznik, A S Chernov, D S Andreyuk, A V Mudrak
PMID: 32729693   DOI: 10.17116/jnevro202012006268

Abstract

An analysis of the efficacy and safety of additional therapy of excitement with the injectable form of alimemazine during exacerbations of schizophrenia with psychomotor agitation, impulsivity, including dangerous behavior, irritability, conflict, hostility, aggressiveness, anxiety, sleep disturbances (insomnia).
Thirty patients, aged 18 to 65 years, with a diagnosis of «paranoid schizophrenia», established in accordance with the ICD-10 criteria, were studied. The patients received treatment with a second-generation antipsychotic and alimemazine (intramuscular injection solution) in daily dose from 25 mg to 150 mg during no more than 9 days. The patients were assessed with psychometric scales (PANSS, ABS, HARS and VAS) four times during the observation period.
During therapy with a combination of second-generation antipsychotics and alimemazine solution for intramuscular injection, a reliable (
<0.001) reduction in the severity of psychotic symptoms assessed with PANSS was achieved by 8-9 days (the average total score decreased by 30% relative to the initial level) that indicated the improvement in all manifestations of schizophrenia exacerbation. A decrease of 34.8% (
=0.007) in the risk of aggression (PANSS points S1-S3) was established. The level of excitation on the agitation scale (ABS) decreased by 3.6% (
<0.001). In 50% of patients, manifestations of anxiety disappeared, and the average HARS score decreased by 2.2 times compared with the initial level (
<0.001). Almost half of the patients noted the normalization of sleep, and the average value of sleep disturbance on a visual analogue scale decreased threefold compared with the initial level (
<0.001). The observed adverse events were moderate or mild. Alimemazine shows the highest efficacy in the treatment of anxiety arousal in patients with schizophrenia with affective-delusional attacks.


[The efficacy of alimemazine (solution for intramuscular injection) in complex with antidepressants in the treatment of anxiety and depressive disorders]

I A Demyanov, E O Boyko, O G Zaitceva, M G Pogodina
PMID: 31626168   DOI: 10.17116/jnevro201911908132

Abstract

To evaluate the efficacy of alimemazine in the form of a solution for intramuscular injections in the treatment of anxiety and depressive disorders.
Twenty patients, who met ICD-10 criteria for anxiety and depressive disorders, participated in the clinical observation. Alimemazine was used in the form of a solution for intramuscular injection (5 mg/ml) along with SSRIs and SNRIs.
The significant positive dynamics in the reduction of anxiety-depressive disorders, sleep disorders and vegetative symptoms was observed in patients treated with alimemazine (solution) and antidepressants from the group of SSRIs and SSRIs.
The drug has demonstrated efficacy and a favorable tolerability profile.


[The development of the methods for the extraction, identification, and quantitative determination of alimemazine in the biological fluids from the laboratory animals under the acute poisoning conditions]

A S Rybasova, I P Remezova, D A Lyubchenko, E V Svetlichnaya, N S Avramenko
PMID: 30724891   DOI: 10.17116/sudmed20196201131

Abstract

There is the present-day tendency toward prescribing atypical neuroleptics for the management of neurologic and psychic disorders. Alimemazine appears to be very frequently used for this purpose due to the broad spectrum of its actions. At the same time, cases of alimemazine poisoning with the fatal outcome have been described. The objective of the present study was determine alimemazine in the biological fluids from the laboratory animals under the acute poisoning conditions. The experiments were carried with the use of the Wistar rats having 200 g body weight. Alimemazine was isolated from their biological fluids (blood plasma and urine) using the liquid-liquid extraction techniques developed specially for the purpose of this study. Alimemazine was extracted and quantitatively determined by HPLC and HPLC/MS. The method for the isolation of alimemazine from the urine and blood plasma is described. The results of the study give evidence that the maximum amount of the substance of interest can be extracted from the blood plasma within 1 hour after the administration of the toxic dose of alimemazine and within 2 hours after the administration of its therapeutic dose. The maximum amount of alimemazine in the urine is found within 3 hours after the administration of its therapeutic dose to the laboratory animals. It is concluded that the proposed methods for the extraction of alimemazine from the biological fluids can be included in the scheme of the chemical toxicological analysis of this substance.


Trimeprazine is enantioselectively degraded by an activated sludge in ready biodegradability test conditions

Laura Escuder-Gilabert, Yolanda Martín-Biosca, Mireia Perez-Baeza, Salvador Sagrado, María José Medina-Hernández
PMID: 29775773   DOI: 10.1016/j.watres.2018.05.008

Abstract

A great number of available pharmaceuticals are chiral compounds. Although they are usually manufactured as racemic mixtures, they can be enantioselectively biodegraded as a result of microbial processes. In this paper, a biodegradability assay in similar conditions to those recommended in OECD tests of enantiomers of trimeprazine (a phenothiazine employed as a racemate) is carried out. Experiments were performed in batch mode using a minimal salts medium inoculated with an activated sludge (collected from a Valencian Waste Water Treatment Plant, WWTP) and supplemented with the racemate. The concentration of the enantiomers of trimeprazine were monitored by means of a chiral HPLC method using a cellulose-based chiral stationary phase and 0.5 M NaClO
/acetonitrile (60:40, v/v) mobile phases. Experiments were performed at three concentration levels of the racemate. In parallel, the optical density at 600 nm (OD600) was measured to control the biomass growth and to connect it with enantioselectivity. The calculated enantiomeric fractions (EF) offer the first evidence of enantioselective biodegradation of trimeprazine. A simplified Monod equation was used as a curve fitting approach for concentration (S), biodegradation (BD), and for the first time, EF experimental data in order to expand the usefulness of the results. Precision studies on S (repeatability conditions) and, for the first time, EF (intermediate precision conditions) were also performed.


[The safety and efficacy of alimemazine (teraligen) in relieving anxiety in patients with alcohol addiction]

A R Asadullin, V L Yuldashev, G M Asadullina, E A Akhmetova, K A Ishchenko
PMID: 29658503   DOI: 10.17116/jnevro20181181239-44

Abstract

To assess the efficacy of monotherapy of anxiety in alcoholism with alimemazine (teraligen).
Thirty-six patients with alcohol addiction were treated with alimemazine in dose 15 mg during 9 month. In control group (11 patients) teraligen was no used.
A significant positive effect of treatment with teraligen was observed. There were the improvement in alcohol addiction course, decrease in scores on the Addiction Severity Index (ASI) from severe to mild level and decrease in trait and state anxiety measured with the Spielberger-Khanin scale from high to low levels. The reduction on symptoms of depression from moderate (at baseline) to subdepressive levels on the Beck Depression Inventory was noted in the end of treatment.


Properties of the tick-borne encephalitis virus population during persistent infection of ixodid ticks and tick cell lines

Oxana A Belova, Alexander G Litov, Ivan S Kholodilov, Liubov I Kozlovskaya, Lesley Bell-Sakyi, Lidiya Iu Romanova, Galina G Karganova
PMID: 28784308   DOI: 10.1016/j.ttbdis.2017.07.008

Abstract

Tick-borne encephalitis virus (TBEV) is the causative agent of tick-borne encephalitis (TBE), a vector-borne zoonotic neuroinfection. For successful circulation in natural foci the virus has to survive in the vector for a long period of time. Information about the effect of long-term infection of ticks on properties of the viral population is of great importance. In recent years, changes in the eco-epidemiology of TBEV due to changes in distribution of ixodid ticks have been observed. These changes in TBEV-endemic areas could result in a shift of the main tick vector species, which in turn may lead to changes in properties of the virus. In the present study we evaluated the selective pressure on the TBEV population during persistent infection of various species of ticks and tick cell lines. TBEV effectively replicated and formed persistent infection in ticks and tick cell lines of the vector species (Ixodes spp.), potential vectors (Dermacentor spp.) and non-vector ticks (Hyalomma spp.). During TBEV persistence in Ixodes and Dermacentor ticks, properties of the viral population remained virtually unchanged. In contrast, persistent TBEV infection of tick cell lines from both vector and non-vector ticks favoured selection of viral variants with low neuroinvasiveness for laboratory mice and substitutions in the E protein that increased local positive charge of the virion. Thus, selective pressure on viral population may differ in ticks and tick cell lines during persistent infection. Nevertheless, virus variants with properties of the original strain adapted to mouse CNS were not eliminated from the viral population during long-term persistence of TBEV in ticks and tick cell lines.


[Alimemazine-induced restless legs syndrome: About two cases]

Céline Gonzalez, Valérie Gras-Champel, Kamel Masmoudi
PMID: 28647108   DOI: 10.1016/j.therap.2017.04.001

Abstract




Neddylation of sterol regulatory element-binding protein 1c is a potential therapeutic target for nonalcoholic fatty liver treatment

Uk-Il Ju, Do-Won Jeong, Jieun Seo, Jun Bum Park, Jong-Wan Park, Kyung-Suk Suh, Jae Bum Kim, Yang-Sook Chun
PMID: 32332706   DOI: 10.1038/s41419-020-2472-6

Abstract

Nonalcoholic fatty liver disease (NAFLD) is a risk factor for progression of steatohepatitis, liver cirrhosis, and liver cancer. Although pathological condition of NAFLD, which arises from an excessive accumulation of triglyceride in the liver, is accompanied by elevated sterol regulatory element-binding protein 1c (SREBP1c) level, it is largely unknown which factors are involved in the modification of SREBP1c. In this study, we discovered that neddylation of SREBP1c competes with its ubiquitination and stabilizes SREBP1c protein level, and eventually promotes hepatic steatosis. We also demonstrated that human homolog of mouse double minute 2 (HDM2) acts as an E3 neddylation ligase of SREBP1c. Further, treatment with the neddylation inhibitor, MLN4924, attenuates high-fat diet-induced hepatic steatosis by reducing the levels of SREBP1c protein and hepatic triglyceride. Our results indicate that the blockade of SREBP1c neddylation could be a novel approach in the defense against NAFLD.


Are antihistamines effective in children? A review of the evidence

Pauline De Bruyne, Thierry Christiaens, Koen Boussery, Els Mehuys, Myriam Van Winckel
PMID: 27335428   DOI: 10.1136/archdischild-2015-310416

Abstract

During the last decades, much attention has been paid to off-label and unlicensed prescriptions in paediatrics. However, on-label prescribing can also cause health issues. In this paper, the case of first-generation H
-antihistamines is investigated, notably the range of indications for which products are licensed in different European countries and the evidence base (or lack thereof) for each indication, as well as reported adverse drug reactions.
Review of the Summary of Product Characteristics of first-generation H
-antihistamines with a focus on paediatric use. This is plotted against the evidence available in the literature.
This investigation shows a large variability in labelled indications and licensing ages when compared in five different European countries. Moreover, most of the indications are not based on clinical trials evaluating efficacy and safety of these drugs in children.
Many of the licensed indications of first-generation antihistamines do not appear to be evidence based.


Alimemazine poisoning as evidence of Munchausen syndrome by proxy: A pediatric case report

Isabel Gomila, Victoria López-Corominas, Manuela Pellegrini, Loreto Quesada, Elena Miravet, Simona Pichini, Bernardino Barceló
PMID: 27567044   DOI: 10.1016/j.forsciint.2016.08.010

Abstract

Munchausen syndrome by proxy (MSBP), also known as fabricated or induced illness in a child by a caretaker, is a form of abuse where a caregiver deliberately produces or feigns illness in a person under his or her care, so that the proxy will receive medical care that gratifies the caregiver. The affected children are often hospitalized for long periods and endure repetitive, painful and expensive diagnostic attempts. We present an analytically confirmed case of MSBP by alimemazine. A 3-year-old boy was brought repetitively to a Pediatric Emergency Department by his mother because he presented limb tremors, dysarthria, obnubilation, and ataxia and generalized tonic-clonic seizures coinciding with intermittent fever. Neither the rest of the physical examination nor the complementary tests showed any significant alterations. MSBP was suspected and a routine systematic toxicological analysis in urine and blood was requested. Alimemazine was detected in all biological samples. The administration of this drug was never mentioned by the mother and the subsequent interview with her corroborated the suspicion of MSBP. Clinically, after separation from the mother, the child's neurological symptoms gradually improved until the complete disappearance of the cerebellar symptoms. Alimemazine was quantified in serum, urine, gastric content and cerebrospinal fluid samples by gas chromatography-mass spectrometry (maximum serum level was 0.42μg/ml). Hair quantification of alimemazine was performed by ultra-performance liquid chromatography-tandem mass spectrometry in different segments of hair. The results confirmed regular substance use during the at least eight last months (8.8, 14.7, 19.7 and 4.6ng/mg hair starting from most proximal segment). This patient represents the first case published with analytical data of alimemazine in blood, urine, gastric content, cerebrospinal fluid and hair, which allowed us to prove an acute and repetitive poisoning with alimemazine as evidence of MSBP.


Explore Compound Types